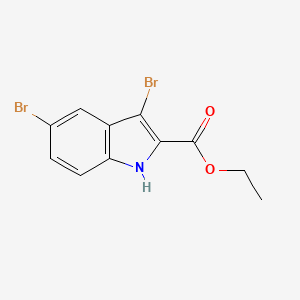

Ethyl 3,5-dibromo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,5-dibromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUTBIAGPRORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455984 | |

| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77185-78-5 | |

| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the chemical properties, a robust synthesis protocol, and the logical workflow of the synthetic process.

Chemical Overview

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₉Br₂NO₂ |

| Molecular Weight | 347.01 g/mol |

| CAS Number | 77185-78-5 |

| Appearance | Off-white solid |

| Purity | 99% |

Synthesis Pathway

The synthesis of this compound is achieved through the direct dibromination of Ethyl 1H-indole-2-carboxylate. The electrophilic substitution reaction targets the C3 and C5 positions of the indole ring, which are activated towards bromination.

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on the established chemistry of electrophilic aromatic substitution on the indole nucleus.

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 1H-indole-2-carboxylate | 3770-50-1 | C₁₁H₁₁NO₂ | 189.21 |

| Bromine | 7726-95-6 | Br₂ | 159.81 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve Ethyl 1H-indole-2-carboxylate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the indole ester. The addition of two equivalents of bromine is crucial for the dibromination at the C3 and C5 positions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and inorganic by-products. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

Concluding Remarks

The synthesis of this compound via direct bromination of the corresponding indole ester is a straightforward and efficient method for obtaining this valuable synthetic intermediate. Careful control of the reaction conditions, particularly the stoichiometry of bromine, is essential for achieving high yields and purity of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this compound for its further application in medicinal chemistry and drug development.

An In-depth Technical Guide to Ethyl 3,5-dibromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, synthesis, and spectral properties, offering a valuable resource for researchers working with this compound.

Core Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 190-192 °C.[1][2] Its chemical structure consists of an indole core substituted with bromine atoms at the 3 and 5 positions and an ethyl carboxylate group at the 2 position.

| Property | Value | Source |

| CAS Number | 77185-78-5 | [3][4] |

| Molecular Formula | C₁₁H₉Br₂NO₂ | [4] |

| Molecular Weight | 347.00 g/mol | [2] |

| Melting Point | 190-192 °C | [1][2] |

| Boiling Point (Predicted) | 437.1 ± 40.0 °C | [2] |

| Density (Predicted) | 1.839 ± 0.06 g/cm³ | [2] |

| Appearance | Off-white solid | [5] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound (General Approach)

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Bromine (Br₂)

-

Acetic Acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of the indole ester. The reaction is typically exothermic and the temperature should be maintained below 10 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a readily accessible, yet underexplored, building block in organic synthesis. Its dibrominated indole core offers multiple sites for further chemical modification, making it a promising scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate its spectral properties, reactivity, and biological profile.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives | MDPI [mdpi.com]

- 6. 3,5-DIBROMO-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of Ethyl 3,5-dibromo-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for Ethyl 3,5-dibromo-1H-indole-2-carboxylate. The information is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering a detailed examination of the compound's structural features through predicted spectroscopic data and outlining a robust experimental protocol for its preparation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 9.5 | br s | 1H | N-H |

| ~7.8 - 8.0 | d | 1H | Ar-H (H4) |

| ~7.5 - 7.7 | d | 1H | Ar-H (H6) |

| ~7.3 - 7.4 | s | 1H | Ar-H (H7) |

| ~4.4 - 4.6 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆ br s = broad singlet, d = doublet, q = quartet, t = triplet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (ester) |

| ~135 - 140 | C-7a |

| ~130 - 135 | C-3a |

| ~125 - 130 | C-4 |

| ~120 - 125 | C-6 |

| ~115 - 120 | C-5 |

| ~110 - 115 | C-7 |

| ~105 - 110 | C-2 |

| ~100 - 105 | C-3 |

| ~60 - 65 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak corresponding to C₁₁H₉Br₂NO₂ |

| [M+2]⁺ | Isotope peak due to the presence of one ⁸¹Br atom |

| [M+4]⁺ | Isotope peak due to the presence of two ⁸¹Br atoms |

| [M-OEt]⁺ | Fragment corresponding to the loss of an ethoxy radical |

| [M-COOEt]⁺ | Fragment corresponding to the loss of the carbethoxy group |

The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic M, M+2, M+4 pattern.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 - 3300 | N-H stretching |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~2980 - 2850 | C-H stretching (aliphatic) |

| ~1720 - 1700 | C=O stretching (ester) |

| ~1600 - 1450 | C=C stretching (aromatic) |

| ~1250 - 1000 | C-O stretching (ester) |

| ~600 - 500 | C-Br stretching |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is proposed based on the bromination of ethyl 1H-indole-2-carboxylate.

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in DMF, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Spectroscopic Characterization

Instrumentation:

-

¹H and ¹³C NMR: Bruker Avance (or equivalent) spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

Mass Spectrometry: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

IR: Record the spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Obtain the high-resolution mass spectrum in positive or negative ion mode.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound like this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Elucidation of the Structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3,5-dibromo-1H-indole-2-carboxylate. It includes detailed experimental protocols for its synthesis, a summary of expected quantitative data, and an in-depth analysis of its spectroscopic characteristics.

Chemical Structure and Properties

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds. The presence of bromine atoms at the 3 and 5 positions of the indole ring is expected to significantly influence its chemical reactivity and biological activity.

Molecular Formula: C₁₁H₉Br₂NO₂

Molecular Weight: 347.00 g/mol

CAS Number: 77185-78-5

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from Ethyl indole-2-carboxylate. The first step involves the dibromination of the indole ring, followed by the esterification of the resulting carboxylic acid.

A common route to this precursor involves the direct bromination of Ethyl indole-2-carboxylate followed by hydrolysis of the ester.[1]

-

Materials:

-

Ethyl indole-2-carboxylate

-

Bromine

-

Acetic acid

-

Aqueous-ethanolic Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve Ethyl indole-2-carboxylate in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

To the reaction mixture, add an aqueous-ethanolic solution of NaOH and heat under reflux to hydrolyze the ester.

-

After cooling, acidify the mixture to precipitate the 3,5-dibromo-1H-indole-2-carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the crude product. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.

-

The most direct method for the synthesis of the target compound is the Fischer esterification of 3,5-dibromo-1H-indole-2-carboxylic acid.

-

Materials:

-

3,5-dibromo-1H-indole-2-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

-

Procedure:

-

Suspend 3,5-dibromo-1H-indole-2-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

-

Neutralize the remaining acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

An alternative method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ethanol.

Structural Elucidation Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 9.5 | br s | 1H | N-H (indole) |

| ~ 7.8 - 8.0 | d | 1H | H-4 |

| ~ 7.4 - 7.6 | dd | 1H | H-6 |

| ~ 7.2 - 7.3 | d | 1H | H-7 |

| ~ 4.4 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~ 1.4 - 1.5 | t | 3H | -OCH₂CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C=O (ester) |

| ~ 135 - 137 | C-7a |

| ~ 128 - 130 | C-3a |

| ~ 125 - 127 | C-6 |

| ~ 123 - 125 | C-4 |

| ~ 115 - 117 | C-5 |

| ~ 113 - 115 | C-7 |

| ~ 110 - 112 | C-2 |

| ~ 95 - 97 | C-3 |

| ~ 62 - 64 | -OCH₂CH₃ |

| ~ 14 - 15 | -OCH₂CH₃ |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 - 3300 | N-H stretching (indole) |

| ~ 3100 - 3000 | C-H stretching (aromatic) |

| ~ 2980 - 2850 | C-H stretching (aliphatic) |

| ~ 1720 - 1700 | C=O stretching (ester) |

| ~ 1600 - 1450 | C=C stretching (aromatic) |

| ~ 1250 - 1200 | C-O stretching (ester) |

| ~ 800 - 700 | C-Br stretching |

| m/z | Assignment |

| ~ 347, 349, 351 | [M]⁺ isotopic cluster due to two Br atoms |

| ~ 302, 304, 306 | [M - OCH₂CH₃]⁺ |

| ~ 274, 276, 278 | [M - COOCH₂CH₃]⁺ |

Visualizations

Caption: Chemical structure of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation.

References

In-Depth Technical Guide to the Physical Characteristics of Ethyl 3,5-dibromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77185-78-5 | [2] |

| Molecular Formula | C₁₁H₉Br₂NO₂ | [2] |

| Molecular Weight | 347.00 g/mol | |

| Melting Point | 190-192 °C | [1] |

| Appearance | Solid | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Experimental Protocols

Determination of Melting Point

The melting point of this compound was determined to be 190-192 °C.[1] A standard laboratory procedure for determining the melting point of a crystalline solid, such as this compound, is the capillary method.[3][4][5]

Principle: A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the solid transitions to a liquid is observed and recorded as the melting point.[3] For pure substances, this transition occurs over a narrow temperature range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.[6]

-

Capillary Tube Packing: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.[6]

-

Measurement:

-

The packed capillary tube is inserted into the heating block of the melting point apparatus.[3]

-

A rapid heating rate is initially used to determine an approximate melting range.[4]

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The recorded melting point is typically expressed as a range between these two temperatures.

-

Visualizing Physical Characteristics

The following diagram illustrates the key physical properties of this compound and their relationship.

Caption: Key physical properties of this compound.

References

The Genesis of a Blockbuster: A Technical Chronicle of Substituted Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among these, substituted indole carboxylates have carved out a significant niche, particularly in the realm of anti-inflammatory and analgesic drugs. This technical guide delves into the discovery and rich history of this class of compounds, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key compounds, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

A Journey Through Time: The Historical Development of Substituted Indole Carboxylates

The story of substituted indole carboxylates is intrinsically linked to the broader history of non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the use of salicylate-containing plants in ancient times, leading to the synthesis of salicylic acid in 1860 and the introduction of aspirin by Bayer in 1897.[1][2] However, the golden age of synthetic NSAIDs truly began post-World War II.

A pivotal moment arrived in the 1960s with the synthesis and discovery of Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) by Merck. This potent anti-inflammatory agent, a cornerstone of the indole acetic acid class of NSAIDs, marked a significant advancement in the treatment of inflammatory conditions.[3] The elucidation of the mechanism of action of NSAIDs by John Vane in 1971, who discovered their ability to inhibit prostaglandin biosynthesis, was a watershed moment.[1][4] This discovery provided a rational basis for the development of new and improved NSAIDs.

The subsequent identification of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s revolutionized the field.[1][2] This led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs were due to COX-2 inhibition, while the common gastrointestinal side effects were a result of COX-1 inhibition. This spurred the quest for selective COX-2 inhibitors, leading to the development of a new generation of anti-inflammatory drugs.[4][5] While the diarylheterocycle "coxibs" became the hallmark of selective COX-2 inhibitors, research also focused on modifying existing scaffolds, including indole carboxylates, to achieve better selectivity and safety profiles.[1][6]

The timeline below highlights key milestones in the discovery and development of NSAIDs, with a focus on the emergence of substituted indole carboxylates.

A Historical Timeline of NSAID and Indole Carboxylate Discovery

-

Ancient Times: Use of willow bark (containing salicin) for pain and fever relief.[2]

-

1860: Chemical synthesis of salicylic acid.[2]

-

1897: Introduction of acetylsalicylic acid (Aspirin) by Bayer.[1][2]

-

1963: Synthesis of Indomethacin by Merck.

-

1971: John Vane discovers that NSAIDs inhibit prostaglandin synthesis.[1][4]

-

1999: Launch of the first selective COX-2 inhibitor, Celecoxib.[1]

-

2000s-Present: Ongoing research into novel indole derivatives with diverse pharmacological activities, including anti-cancer, anti-viral, and as allosteric modulators.[7][8]

The Art of Creation: Synthesis of Substituted Indole Carboxylates

The synthesis of substituted indole carboxylates often involves the construction of the indole core followed by the introduction or modification of the carboxylate-containing side chain. The Fischer indole synthesis is a classic and widely used method for forming the indole ring.

Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-acetic acid (A Key Intermediate for Indomethacin)

This protocol outlines the synthesis of the core indole acetic acid structure of indomethacin.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Levulinic acid

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol-water, affords the purified 5-methoxy-2-methyl-1H-indole-3-acetic acid.

Experimental Protocol: General Synthesis of Indole-2-Carboxamides

Indole-2-carboxamides represent another important class of substituted indole carboxylates with a range of biological activities.

Materials:

-

Substituted indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, EDC)

-

Appropriate amine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

The indole-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride. Alternatively, a coupling agent can be used to activate the carboxylic acid.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acid chloride is dissolved in an anhydrous solvent.

-

The desired amine and a base are added to the solution, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the final indole-2-carboxamide.[9][10]

Structure-Activity Relationships (SAR) and Pharmacological Data

The biological activity of substituted indole carboxylates is highly dependent on the nature and position of substituents on the indole ring and the side chain.

As Cyclooxygenase (COX) Inhibitors

For anti-inflammatory activity through COX inhibition, the following SAR observations are generally noted:

-

Carboxylic Acid Moiety: An acidic group, typically a carboxylic acid or a bioisostere, is crucial for binding to the active site of COX enzymes.[11]

-

Indole N-1 Substitution: Substitution at the N-1 position with an aroyl group, such as the p-chlorobenzoyl group in indomethacin, often enhances anti-inflammatory potency.

-

Indole C-2 Substitution: A small alkyl group, like a methyl group at the C-2 position, is generally favorable for activity.

-

Indole C-5 Substitution: Electron-donating groups, such as a methoxy group at the C-5 position, can increase potency.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected indole and indene derivatives, highlighting the impact of different substitution patterns on potency and selectivity.

| Compound | R | X | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 4-ClC₆H₄CO | CH | 0.1 | 0.1 | 1 |

| 1 | 4-FC₆H₄CO | CH | 0.05 | 0.05 | 1 |

| 2 | 4-BrC₆H₄CO | CH | 0.08 | 0.08 | 1 |

| 3 | 4-MeOC₆H₄CO | CH | 0.2 | 0.15 | 1.33 |

| 4 | 4-NO₂C₆H₄CO | CH | 1.5 | 0.5 | 3 |

| 5 | H | CH | >100 | 25 | >4 |

| 6 | 4-ClC₆H₄CO | N | 0.5 | 0.05 | 10 |

| 7 | 4-FC₆H₄CO | N | 0.3 | 0.03 | 10 |

| 8 | 4-BrC₆H₄CO | N | 0.4 | 0.04 | 10 |

| 9 | 4-MeOC₆H₄CO | N | 1 | 0.08 | 12.5 |

| 10 | 4-NO₂C₆H₄CO | N | 10 | 0.5 | 20 |

| 11 | H | N | >100 | 10 | >10 |

| Celecoxib | 15 | 0.04 | 375 |

Data compiled from multiple sources.[12][13][14][15] The selectivity index is a ratio of the IC₅₀ values and provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater COX-2 selectivity.

Unraveling the Mechanism: Signaling Pathways

The primary mechanism of action for the anti-inflammatory effects of many substituted indole carboxylates is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

The expression of COX-2 is tightly regulated by a complex network of signaling pathways. Pro-inflammatory stimuli, such as cytokines and growth factors, activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn promote the transcription of the COX-2 gene.

Below is a diagram illustrating the signaling pathway leading to COX-2 expression and its subsequent role in inflammation, which is the target of inhibitory indole carboxylates.

Caption: COX-2 Signaling Pathway and Inhibition.

Conclusion and Future Directions

The discovery and development of substituted indole carboxylates represent a significant chapter in the history of medicinal chemistry. From the serendipitous discovery of indomethacin to the rational design of selective COX-2 inhibitors, this class of compounds continues to be a rich source of therapeutic agents. The detailed understanding of their synthesis, SAR, and mechanism of action provides a solid foundation for the development of novel drugs with improved efficacy and safety profiles. Future research may focus on exploring new therapeutic applications beyond inflammation, such as in oncology and neurodegenerative diseases, and on the development of highly selective and targeted indole-based therapies. The versatility of the indole scaffold ensures that substituted indole carboxylates will remain an area of active investigation for years to come.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. galtrx.com [galtrx.com]

- 3. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 7. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the core physicochemical properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis. The data is presented for easy reference by researchers and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular formula and weight of this compound have been determined and are presented below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₁H₉Br₂NO₂[1][2][3] |

| Molecular Weight | 347.00 g/mol [2] |

| CAS Number | 77185-78-5[1][3] |

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity such as this compound. This process ensures the purity, identity, and structural integrity of the synthesized compound before its use in further research and development applications.

Caption: A conceptual workflow for the synthesis and characterization of a chemical compound.

References

Solubility of Ethyl 3,5-dibromo-1H-indole-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3,5-dibromo-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This compound is an indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding its solubility in various organic solvents is essential for reaction optimization, purification, formulation, and the development of analytical methods. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound, offering detailed experimental protocols and best practices for data presentation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary framework to generate this crucial data in a reliable and reproducible manner.

Introduction to the Solubility of Indole Derivatives

Indole derivatives are a cornerstone of many pharmaceutical compounds due to their wide range of biological activities. The physicochemical properties of these molecules, particularly solubility, play a pivotal role in their journey from a laboratory curiosity to a viable drug candidate. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately affecting bioavailability and therapeutic efficacy.[1][2]

This compound, with its substituted indole core, is a valuable building block in organic synthesis. Its solubility profile dictates the choice of solvents for synthesis, chromatography, and crystallization, as well as for formulation studies. This guide focuses on the established methods for determining its equilibrium solubility in various organic solvents.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.

| Property | Value |

| Molecular Formula | C₁₁H₉Br₂NO₂ |

| Molecular Weight | 347.01 g/mol |

| CAS Number | 77185-78-5 |

| General Solubility | As an indole derivative, it is expected to be soluble in many common organic solvents. However, quantitative data is required for precise applications. |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure. The "gold standard" for this measurement is the shake-flask method, which is based on achieving a saturated solution in equilibrium with the solid compound.[3][4]

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[3][5]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (incubator shaker)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium can vary and should be established by taking measurements at different time points until the concentration remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[5] This step is critical to prevent artificially high solubility readings.

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification Methods

3.2.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly accurate and specific method for determining the concentration of a compound in solution.[7][8]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point for indole derivatives.[9]

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area from the UV detector. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate sample into the HPLC system.

-

Calculation: Using the peak area of the sample and the equation derived from the calibration curve, calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the original solubility in the saturated solution.

3.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable for compounds with a strong chromophore, such as indole derivatives.[10][11]

Protocol:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the appropriately diluted filtrate sample at λmax.

-

Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration. Correct for the dilution to find the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The following table provides a template for recording the experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 37 | [Experimental Value] | [Calculated Value] |

| Ethanol | 37 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | 37 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

A clear workflow diagram is essential for visualizing the entire process of solubility determination, from sample preparation to final data analysis.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchdata.edu.au [researchdata.edu.au]

- 11. asianpubs.org [asianpubs.org]

Unlocking the Therapeutic Potential of Indole Scaffolds: A Technical Guide to Novel Research Areas

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutics. Its inherent structural versatility and ability to interact with a multitude of biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of promising research avenues for new indole-based compounds, focusing on oncology, neurodegenerative diseases, and infectious diseases. We present a comprehensive overview of mechanisms of action, quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways to empower researchers in their quest for next-generation therapies.

Oncology: Targeting the Pillars of Cancer Progression

Indole derivatives have demonstrated significant potential as anticancer agents by modulating various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[1][2]

Mechanisms of Action

Novel indole compounds exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins and signaling pathways crucial for cancer cell survival and proliferation.

-

Tubulin Polymerization Inhibition: A significant number of indole-based molecules disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and apoptosis.[3] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3]

-

Enzyme Inhibition:

-

Topoisomerases: Indole derivatives can inhibit topoisomerases, enzymes that regulate DNA topology and are vital for DNA replication and transcription.[4] Inhibition of these enzymes leads to DNA damage and subsequent cell death.

-

Protein Kinases: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[5][6] Novel indoles have been designed to inhibit key kinases within these pathways, such as Akt, mTOR, and ERK, thereby blocking these pro-cancerous signals.[5][6][7]

-

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected novel indole compounds against various cancer cell lines.

| Compound Class | Compound Example | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Indole Alkaloid | Chaetoglobosin G | A549 (Lung) | MTT | Not specified, but shows activity | [1] |

| Indole Alkaloid | Indole Alkaloid 36 | HepG2 (Liver) | MTT | 3.5 | [1] |

| Indole Alkaloid | Indole Alkaloid 36 | Hep3B (Liver) | MTT | 5.87 | [1] |

| Thiazolidine-Indole | 4c : 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | T47D (Breast) | MTT | 1.93 | [4] |

| Thiazolidine-Indole | 4a : 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | HL60 (Leukemia) | MTT | Active, Kb = 5.69 x 10^4 M^-1 (DNA binding) | [4] |

| Thiazolidine-Indole | 4a : 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | K562 (Leukemia) | MTT | Active | [4] |

| Indole-Chalcone | 144a | Various | Not specified | 0.003 - 0.009 | [3] |

| Bis-indole | 54a | HepG2, U87MG, OVCAR 8, NCI/ADR-RES | Not specified | Nanomolar range | [3] |

| Indole-Acrylamide | 125a | DU145 (Prostate) | Not specified | 8.17 | [3] |

| Pyrazolo[3,4-b]pyridine | 8c | Not specified | Not specified | Potent antiproliferative activity | [2] |

| Indole-Triazole | 13b | MCF-7 (Breast) | MTT | 1.07 | [8] |

| Indole-Triazole | 13b | HepG2 (Liver) | MTT | 0.32 | [8] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test indole compounds

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test indole compounds and incubate for a specified period (e.g., 72 hours).[10]

-

MTT Addition: Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[10] Incubate for 1.5 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][12][13][14][15]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement

-

Test indole compounds

-

384-well black wall microplates

Procedure (Fluorescence-based):

-

Reaction Setup: In a 384-well plate, combine purified tubulin (2 mg/mL) in polymerization buffer with GTP (1 mM), a polymerization enhancer (e.g., 10% glycerol), and a fluorescent reporter like DAPI (6.3 µM).[12][15]

-

Compound Addition: Add increasing concentrations of the test indole compound to the reaction mixtures.

-

Polymerization and Measurement: Monitor the increase in fluorescence intensity over time at 37°C using a microplate reader. The fluorescence increases as the reporter binds to polymerized microtubules.

This assay determines the inhibitory effect of a compound on the ability of topoisomerase I to relax supercoiled DNA.[16][17][18][19][20]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA

-

10x Topoisomerase I reaction buffer

-

5x Loading dye

-

Agarose gel

-

Ethidium bromide

-

Test indole compounds

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, add 10x topoisomerase I reaction buffer and supercoiled plasmid DNA.[17]

-

Compound and Enzyme Addition: Add the test indole compound at various concentrations, followed by purified topoisomerase I protein.[17]

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[17]

-

Gel Electrophoresis: Stop the reaction by adding 5x loading dye and load the samples onto an 0.8% agarose gel.[17]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[17] Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathway Diagrams

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by novel indole compounds.

Caption: Mechanism of tubulin polymerization inhibition by novel indole compounds.

Neurodegenerative Diseases: A Multifaceted Approach to Neuronal Protection

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target drugs.[7][9] Indole derivatives, with their diverse biological activities, are promising candidates for this approach.[7][9][18]

Mechanisms of Action

Novel indole compounds can combat neurodegeneration through several mechanisms:

-

Cholinesterase (ChE) Inhibition: In Alzheimer's disease, there is a decline in the neurotransmitter acetylcholine.[7] Indole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine, thereby increasing its levels in the brain.[7]

-

Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the selective inhibition of MAO-B prevents the breakdown of dopamine, a key neurotransmitter for motor control.[7]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common features of neurodegenerative diseases.[9][18] Many indole derivatives possess potent antioxidant and anti-inflammatory properties.[9][18]

Quantitative Data on Anti-Neurodegenerative Activity

The following table presents the inhibitory activities of selected novel indole compounds against key enzymes in neurodegeneration.

| Compound Class | Compound Example | Target Enzyme | Assay | IC50 (µM) | Reference |

| Azepino Indole | 26 | AChE | Not specified | 20 | [7] |

| Azepino Indole | 26 | BChE | Not specified | 0.020 | [7] |

| Indole Analog | 14a | MAO-B | Not specified | 12.63 | [21] |

| Indole Analog | 14b | MAO-B | Not specified | 8.65 | [21] |

| Indole-based Hybrid | 1 | hAChE | Not specified | 0.018 | [21] |

| Indole-based Hybrid | 1 | hBChE | Not specified | 0.963 | [21] |

| Tryptophan Analog | 10 | BChE | Not specified | 0.0569 | [21] |

Experimental Protocols

This colorimetric assay is widely used to screen for inhibitors of AChE and BChE.[1][22][23][24][25]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test indole compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE/BChE, ATCI, and DTNB in the phosphate buffer.[1]

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test indole compound at various concentrations.[1]

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.[1]

-

Reaction Initiation: Add DTNB solution followed by the ATCI solution to initiate the reaction.[1]

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[1] The rate of color change is proportional to the enzyme activity.

This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.[21][26][27][28][29]

Materials:

-

Recombinant human MAO-A or MAO-B

-

Substrate (e.g., Kynuramine)

-

Test indole compounds

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Incubate the MAO enzyme with the test indole compound at various concentrations.

-

Substrate Addition: Add the substrate to initiate the enzymatic reaction.

-

Analysis: After a set incubation time, stop the reaction and analyze the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using LC-MS/MS.[21][26]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway Diagrams

Caption: Inhibition of cholinergic signaling by novel indole compounds.

Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents.[5] Indole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[5][30]

Mechanisms of Action

Novel indole compounds can combat infectious agents through various mechanisms, including:

-

Disruption of Cell Membranes: Some indole derivatives can interfere with the integrity of bacterial cell membranes, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Certain indole compounds have been shown to inhibit biofilm formation.

-

Enzyme Inhibition: Indole-based molecules can target essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.

Quantitative Data on Anti-Infective Activity

The following table summarizes the in vitro antimicrobial activity of selected novel indole compounds.

| Compound Class | Compound Example | Microorganism | Assay | MIC (µg/mL) | Reference |

| Indole-Triazole-Thiadiazole | Compound from Shirinzadeh et al. | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Not specified | 3.125 - 50 | [5] |

| Indole-Triazole | Compound from Al-Wabli et al. | C. albicans | Not specified | 2 | [5] |

| Indole-Thiochroman | Compound from Song et al. | C. albicans, C. neoformans | Microdilution broth | 4 | [5] |

| Pyrazole-Indole | 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one | Not specified | Not specified | 0.12 - 6.25 | [5] |

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][31][32][33]

Materials:

-

Bacterial or fungal strains

-

Broth medium (e.g., Mueller-Hinton broth) or agar plates

-

Test indole compounds

-

96-well microplates (for broth microdilution)

-

Incubator

Procedure (Broth Microdilution Method):

-

Serial Dilutions: Prepare serial twofold dilutions of the test indole compound in the broth medium in a 96-well microplate.[4]

-

Inoculation: Add a standardized suspension of the microorganism (e.g., 10^5 CFU/mL) to each well.[4]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Workflow Diagram

Caption: General workflow for the screening of novel antimicrobial indole compounds.

Synthesis of Novel Indole Derivatives

The development of new indole-based therapeutics relies on efficient and versatile synthetic methodologies.

Synthesis of Indole-Chalcones

Indole-chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an indole-3-carboxaldehyde and a substituted acetophenone.[3][34][35][36]

General Procedure:

-

Reaction Setup: Dissolve the indole-3-carboxaldehyde and the acetophenone derivative in a suitable solvent like ethanol.

-

Base Catalysis: Add a base, such as potassium hydroxide, to catalyze the condensation.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Workup and Purification: Neutralize the reaction mixture, extract the product, and purify it by recrystallization or column chromatography.

Synthesis of Indole-Triazole Hybrids

The synthesis of indole-triazole hybrids often involves a multi-step process, including the formation of a triazole ring and its subsequent linkage to an indole scaffold.[8][37][38][39][40]

General Procedure (Example):

-

Triazole Formation: React an indole derivative containing a suitable functional group (e.g., a carboxylic acid) with a hydrazine derivative to form a hydrazide, which is then cyclized to form the 1,2,4-triazole ring.

-

Alkylation/Coupling: The triazole can then be alkylated or coupled with other molecules to introduce desired substituents.

Synthesis of Pyrazolo[3,4-b]pyridines

These fused heterocyclic systems can be synthesized through the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[2][6][30][41][42]

General Procedure:

-

Reactant Mixture: A solution of the α,β-unsaturated ketone in a solvent like DMF is treated with a solution of 5-amino-1-phenyl-pyrazole in ethanol.[2]

-

Catalysis: A catalyst, such as ZrCl4, is added to the degassed reaction mixture.[2]

-

Reaction: The mixture is stirred vigorously at an elevated temperature (e.g., 95°C) for several hours.[2]

-

Workup and Purification: The reaction mixture is concentrated, and the product is extracted and purified.[2]

This guide provides a foundational understanding of the burgeoning research areas for novel indole compounds. The structural plasticity of the indole scaffold, coupled with a deeper understanding of its interactions with key biological targets, will undoubtedly continue to fuel the discovery of innovative medicines for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Substituted Indole Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benthamopen.com [benthamopen.com]

- 16. profoldin.com [profoldin.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 19. ebiohippo.com [ebiohippo.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. preprints.org [preprints.org]

- 36. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling » Growing Science [growingscience.com]

- 39. researchgate.net [researchgate.net]

- 40. mdpi.com [mdpi.com]

- 41. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in many biologically active compounds.[1][2] The functionalization of the indole ring, such as through bromination, allows for further chemical modifications and the exploration of structure-activity relationships.

The synthesis protocol described herein is based on the versatile Japp-Klingemann reaction, followed by a Fischer indole synthesis to construct the core indole structure. Subsequent bromination at positions 3 and 5 of the indole ring yields the target compound.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process:

-

Step 1: Japp-Klingemann Reaction. An aryl diazonium salt reacts with a β-keto-ester (ethyl 2-methyl-3-oxobutanoate) to form a hydrazone intermediate. The Japp-Klingemann reaction is a well-established method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[3][4]

-

Step 2: Fischer Indole Synthesis. The resulting hydrazone undergoes acid-catalyzed cyclization to form the ethyl indole-2-carboxylate core. This reaction is a classic and widely used method for synthesizing indoles.[5][6]

-

Step 3: Bromination. The synthesized ethyl indole-2-carboxylate is then subjected to bromination to introduce bromine atoms at the C3 and C5 positions of the indole ring.

This multi-step synthesis allows for the preparation of various substituted indole derivatives by modifying the starting aniline and β-keto-ester.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate (Intermediate 1)

This step utilizes the Japp-Klingemann reaction to form the key hydrazone intermediate.[3][4][7]

-

Reagents:

-

Aniline (1.0 eq)

-

Sodium nitrite (1.1 eq)

-

Concentrated Hydrochloric Acid

-

Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate in water is added. The mixture is cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the solution of the β-keto-ester with vigorous stirring, keeping the temperature below 10 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The precipitated hydrazone is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of Ethyl 1H-indole-2-carboxylate (Intermediate 2)

The hydrazone intermediate is cyclized using the Fischer indole synthesis.[5][6][8]

-

Reagents:

-

Ethyl 2-(2-phenylhydrazono)propanoate (Intermediate 1)

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and concentrated sulfuric acid

-

-

Procedure:

-

The dried hydrazone (Intermediate 1) is mixed with an excess of polyphosphoric acid.

-

The mixture is heated to 80-100 °C for 1-2 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water with stirring.

-

The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

The crude Ethyl 1H-indole-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

-

Step 3: Synthesis of this compound (Final Product)

The final step involves the bromination of the indole ring.

-

Reagents:

-

Ethyl 1H-indole-2-carboxylate (Intermediate 2)

-

Bromine (2.2 eq) or N-Bromosuccinimide (NBS)

-

Acetic acid or Dichloromethane

-

-

Procedure using Bromine in Acetic Acid: [9]

-

Ethyl 1H-indole-2-carboxylate (1.0 eq) is dissolved in glacial acetic acid.

-

A solution of bromine (2.2 eq) in acetic acid is added dropwise to the indole solution at room temperature with stirring.

-

The reaction mixture is stirred for 2-4 hours.

-

The mixture is then poured into a solution of sodium bisulfite to quench the excess bromine.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Data Presentation

The following table summarizes the expected data for the synthesis of this compound. The yield and melting point are representative values and may vary depending on the specific reaction conditions and purity of the starting materials.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Ethyl 2-(2-phenylhydrazono)propanoate | C₁₁H₁₄N₂O₂ | 206.24 | 80-90 | 105-107 |

| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 70-80 | 122-124 |

| This compound | C₁₁H₉Br₂NO₂ | 347.01 | 75-85 | 168-170 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Japp-Klingemann Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. 3,5-DIBROMO-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Ethyl 3,5-dibromo-1H-indole-2-carboxylate in the Development of New Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Indoles in Materials Science

Indole and its derivatives are a significant class of heterocyclic compounds widely recognized for their biological activity.[1] Beyond their pharmaceutical applications, the unique electronic and structural properties of the indole ring make it a promising building block for novel organic materials. The delocalized π-electron system of the indole nucleus allows for the formation of conjugated polymers, which are of great interest for applications in organic electronics, such as sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2]

Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a particularly interesting monomer for the development of new materials due to several key features:

-

Reactive Sites for Polymerization: The hydrogen atoms at the N-1 and C-2 positions, as well as the bromine atoms at the C-3 and C-5 positions, offer multiple reactive sites for polymerization.

-

Modulation of Electronic Properties: The two bromine atoms are electron-withdrawing groups that can significantly influence the electronic properties of the resulting polymer, such as its conductivity and bandgap.

-

Functional Group for Post-Polymerization Modification: The ethyl carboxylate group at the C-2 position provides a handle for further chemical modifications to fine-tune the material's properties or to attach other functional moieties.

Hypothetical Applications in New Materials

Based on the properties of related polyindole and halogenated polymer systems, poly(this compound) could be a candidate for several advanced applications:

-

Conductive Polymers: The extended π-conjugation along the polymer backbone could lead to materials with significant electrical conductivity.

-

Organic Thin-Film Transistors (OTFTs): The semiconductor properties of the polymer could be exploited in the active layer of OTFTs.

-

Sensors: The indole moiety is known to interact with various analytes, making polyindoles suitable for chemical and biological sensors. The specific substitutions on the ring could enhance selectivity and sensitivity.

-

Electrochromic Materials: Polymers with extended conjugation often exhibit changes in their optical properties upon the application of an electrical potential, making them suitable for smart windows and displays.

Proposed Synthetic Pathways

Two primary methods are proposed for the polymerization of this compound: Electrochemical Polymerization and Chemical Oxidative Polymerization .

Diagram of Proposed Polymerization Pathways

References

Application Notes and Protocols for the Functionalization of Ethyl 3,5-dibromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of Ethyl 3,5-dibromo-1H-indole-2-carboxylate. This versatile building block offers multiple sites for functionalization, enabling the synthesis of a diverse range of indole derivatives for applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations including N-alkylation and palladium-catalyzed cross-coupling reactions at the bromine-substituted positions.

N-Alkylation of the Indole Ring

The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents, which can significantly modulate the biological activity and physicochemical properties of the resulting compounds. A common method involves the deprotonation of the indole N-H with a base, followed by quenching with an alkylating agent.[1][2][3]

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes the N-alkylation of this compound using an alkyl halide and sodium hydride in an anhydrous solvent.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-